molecular formula C10H14BrNO2 B1464966 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol CAS No. 1247153-69-0

1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol

Cat. No. B1464966
CAS RN: 1247153-69-0
M. Wt: 260.13 g/mol
InChI Key: ZLACYNZRGCSBPH-UHFFFAOYSA-N
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Description

“1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Physicochemical Properties and Antibacterial Activity

A study focused on the synthesis of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, exploring their physicochemical properties and antibacterial activity. The synthesis involved alkylation with bromoalkanes and halogen-containing compounds, yielding compounds with high antibacterial activity competitive with kanamycin, suggesting potential for further investigation against multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Piperidine Derivatives as Pharmaceutical Candidates

Research on 1-substituted piperidines, including derivatives related to "1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol," has been described, highlighting their synthesis, pharmacological properties, and potential as pharmaceutical agents. This encompasses derivatives like trihexyphenidyl and biperiden, emphasizing their utility in drug development (R. Vardanyan, 2018).

Synthesis and Bioevaluation of Novel Compounds

Another study presented the synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist with potential implications in HIV-1 prevention, illustrating the compound's synthesis, structural characterization, and potential as a drug candidate (Chemistry World, 2014).

Selective Estrogen Receptor Modulators (SERMs)

A comprehensive effort to develop Selective Estrogen Receptor Modulators (SERMs) led to the design and synthesis of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, identifying modifications to enhance cytotoxicity, indicating their potential in cancer treatment (European journal of medicinal chemistry, 2011).

Future Directions

The future directions in the study of “1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol” and other piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c11-10-2-1-9(14-10)7-12-5-3-8(13)4-6-12/h1-2,8,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLACYNZRGCSBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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